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Compound of Interest

Compound Name: Bis(6-hydroxyhexyl)disulfide

CAS No.: 80901-86-6

Cat. No.: B1609741

Get Quote

Executive Summary
Bis(6-hydroxyhexyl)disulfide is a highly versatile homobifunctional crosslinking agent.

Characterized by a central, redox-sensitive disulfide bridge flanked by two six-carbon aliphatic

chains terminating in primary hydroxyl groups, it serves as a critical building block in

bioconjugation, targeted drug delivery, and nanotechnology. This whitepaper provides an

authoritative, self-validating framework for the spectral characterization of Bis(6-
hydroxyhexyl)disulfide using Nuclear Magnetic Resonance (NMR) and High-Resolution Mass

Spectrometry (HRMS), detailing not just the what, but the causality behind the analytical

methodologies.

Chemical Significance & Structural Overview
Bis(6-hydroxyhexyl)disulfide (CAS Number: 80901-86-6)[1] has a molecular formula of

C12H26O2S2 and a molecular weight of 266.46 g/mol [2]. The molecule's symmetry simplifies

its spectral footprint, while its functional groups dictate its chemical utility. The terminal

hydroxyls allow for facile esterification or etherification[3], making it an ideal precursor for
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synthesizing functionalized gold nanoparticles and dynamic DNA templates[4]. Furthermore,

the central disulfide bond is susceptible to cleavage by biothiols, a property heavily exploited in

the design of glutathione (GSH)-responsive nanomicelles for targeted drug release[5].

Analytical Workflow Architecture
The following diagram maps the logical progression from sample preparation through spectral

acquisition and structural validation.
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Fig 1. Analytical workflow for the structural validation of Bis(6-hydroxyhexyl)disulfide.
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Nuclear Magnetic Resonance (NMR)
Characterization
Because Bis(6-hydroxyhexyl)disulfide is a symmetric dimer, its NMR spectra represent only

half of the molecule (six distinct carbon environments and five distinct aliphatic proton

environments).

¹H NMR Spectral Assignments
The proton NMR spectrum is defined by the electron-withdrawing effects of the terminal oxygen

and central sulfur atoms[6],[3].

Table 1: Summarized ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Position
Chemical
Shift (δ,
ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration Assignment

C1-H 3.62 - 3.65 Triplet (t) 6.5 4H -CH₂-OH

C6-H 2.66 - 2.70 Triplet (t) 7.4 4H -CH₂-S-

C5-H 1.65 - 1.78 Multiplet (m) - 4H -CH₂-CH₂-S-

C2-H 1.53 - 1.63 Multiplet (m) - 4H -CH₂-CH₂-OH

C3-H, C4-H 1.33 - 1.50 Multiplet (m) - 8H -CH₂-CH₂-

Mechanistic Causality: The high electronegativity of the oxygen atom (3.44) heavily deshields

the adjacent C1 protons, pushing them downfield to ~3.65 ppm. The sulfur atom, being less

electronegative (2.58), exerts a milder deshielding effect, placing the C6 protons at ~2.66

ppm[3].

¹³C NMR Spectral Assignments
Carbon-13 NMR confirms the symmetric six-carbon backbone.

Table 2: Summarized ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
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Position Chemical Shift (δ, ppm) Assignment

C1 ~62.9 -CH₂-OH

C6 ~39.1 -CH₂-S-

C2 ~32.6 -CH₂-CH₂-OH

C5 ~29.1 -CH₂-CH₂-S-

C3, C4 ~25.4, ~28.2 Aliphatic chain interior

Mass Spectrometry (MS) Characterization
In High-Resolution Mass Spectrometry (HRMS), the molecule is typically analyzed using

Electrospray Ionization in positive mode (ESI+). The intact molecule yields a protonated

molecular ion [M+H]⁺ at m/z 267.14.

Fragmentation Dynamics
The S-S bond has a relatively low bond dissociation energy (~268 kJ/mol), making it the

primary site of cleavage during collision-induced dissociation (CID).
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Fig 2. Proposed ESI-MS fragmentation pathway for Bis(6-hydroxyhexyl)disulfide.

Self-Validating Experimental Protocols
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To ensure uncompromising scientific integrity, the following protocols are designed as closed-

loop, self-validating systems.

Protocol A: High-Fidelity NMR Acquisition
Sample Preparation: Dissolve 15 mg of Bis(6-hydroxyhexyl)disulfide in 0.6 mL of CDCl₃

(100 atom % D) containing 0.03% v/v Tetramethylsilane (TMS).

Causality: CDCl₃ is chosen because the aliphatic chain is highly soluble in non-polar

solvents, while the lack of exchangeable deuterium in the solvent prevents the terminal -

OH signals from rapidly exchanging and disappearing entirely. TMS provides an absolute

zero reference to prevent chemical shift drift.

Shimming & Tuning: Perform 3D gradient shimming on the ²H lock signal.

Self-Validation Step: Measure the full-width at half-maximum (FWHM) of the residual

CHCl₃ peak at 7.26 ppm. If the FWHM is > 1.0 Hz, the magnetic field is inhomogeneous

and shimming must be repeated. Proceeding with a broad peak will obscure the fine J-

coupling splitting of the aliphatic multiplets.

Acquisition Parameters: Execute 16 scans using a 30° pulse angle and a relaxation delay

(D1) of 2.0 seconds.

Causality: The 2-second delay ensures that the slowly relaxing aliphatic protons (T₁

typically 0.5–1.5 s) return to thermal equilibrium. This prevents signal saturation and

guarantees that the integration precisely reflects the theoretical 4:4:4:4:8 proton

distribution.

Protocol B: HRMS (ESI-TOF) Workflow
Sample Preparation: Dilute the analyte to 1 µg/mL in a 50:50 mixture of Methanol:Water

containing 0.1% Formic Acid.

Causality: Formic acid acts as an abundant proton donor in the electrospray droplet. This

drives the equilibrium toward the [M+H]⁺ state, significantly enhancing ionization efficiency

and the signal-to-noise ratio in positive ion mode.

Instrument Calibration: Infuse a sodium formate tuning mix prior to the analytical run.
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Self-Validation Step: The mass error of the calibrant must be < 5 ppm. If it exceeds this

threshold, the instrument optics must be cleaned or recalibrated. This ensures the

measured m/z 267.14 unambiguously corresponds to the C₁₂H₂₆O₂S₂ formula.

Acquisition: Set the capillary voltage to 3.0 kV and desolvation temperature to 250°C to

ensure complete droplet evaporation without thermally degrading the labile disulfide bond.

Applications in Drug Development &
Nanotechnology
The spectral purity of Bis(6-hydroxyhexyl)disulfide directly impacts its downstream efficacy in

advanced materials and therapeutics:

Self-Assembled Monolayers (SAMs): The molecule is utilized to form highly ordered SAMs

on vapor-deposited gold electrodes. The disulfide bond chemisorbs onto the gold lattice,

leaving the hydroxyl groups exposed for further functionalization[6].

Stimuli-Responsive Drug Delivery: In oncology, nanomicelles are engineered using this

disulfide as a hydrophobic core linker. Upon endocytosis into cancer cells, the highly

reducing environment (elevated GSH) cleaves the disulfide bond, triggering structural

collapse and the rapid release of encapsulated therapeutics[5].

Dynamic DNA Templates: The compound is utilized to cap DNA strands with a 5' thiol

modifying reagent, allowing for their subsequent conjugation to discrete gold nanoparticle

assemblies[4].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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